3-Tert-butyl-2,2,4-trimethylhept-5-en-3-ol
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Overview
Description
3-Tert-butyl-2,2,4-trimethylhept-5-en-3-ol is an organic compound with the molecular formula C14H28O It is a tertiary alcohol with a tert-butyl group and a double bond in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-2,2,4-trimethylhept-5-en-3-ol can be achieved through several methods. One common approach involves the alkylation of 2,2,4-trimethylpentane-1,3-diol with tert-butyl chloride in the presence of a strong base such as potassium tert-butoxide. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl chloride .
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as Er(OTf)3 have been employed in solvent-free conditions at room temperature to form tert-butyl ethers of alcohols and phenols . This method is eco-friendly and allows for the recovery and reuse of the catalyst without loss of activity.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-2,2,4-trimethylhept-5-en-3-ol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: SOCl2, PBr3
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Alkyl halides
Scientific Research Applications
3-Tert-butyl-2,2,4-trimethylhept-5-en-3-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-2,2,4-trimethylhept-5-en-3-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. Its tertiary alcohol structure allows it to form hydrogen bonds and interact with active sites of enzymes, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-propanol (tert-Butanol): A tertiary alcohol with a similar tert-butyl group but lacking the double bond and additional methyl groups.
2,2,4-Trimethylpentane-1,3-diol: A diol with a similar carbon skeleton but with two hydroxyl groups instead of one.
tert-Butyl bromoacetate: An ester with a tert-butyl group and a bromoacetate moiety.
Uniqueness
3-Tert-butyl-2,2,4-trimethylhept-5-en-3-ol is unique due to its combination of a tert-butyl group, a double bond, and a tertiary alcohol structure.
Properties
CAS No. |
62291-72-9 |
---|---|
Molecular Formula |
C14H28O |
Molecular Weight |
212.37 g/mol |
IUPAC Name |
3-tert-butyl-2,2,4-trimethylhept-5-en-3-ol |
InChI |
InChI=1S/C14H28O/c1-9-10-11(2)14(15,12(3,4)5)13(6,7)8/h9-11,15H,1-8H3 |
InChI Key |
YCLZBXFJEMNLDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(C)C(C(C)(C)C)(C(C)(C)C)O |
Origin of Product |
United States |
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